Cas no 124701-06-0 (3-Methylthiophen-2-amine)

3-Methylthiophen-2-amine is a heterocyclic organic compound featuring a thiophene ring substituted with an amino group at the 2-position and a methyl group at the 3-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients and specialty chemicals. Its reactive amino group allows for further functionalization, enabling the creation of diverse derivatives. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its applications extend to materials science, where it serves as a precursor for conductive polymers and other advanced materials. Purity and consistency are critical for its performance in synthetic pathways.
3-Methylthiophen-2-amine structure
3-Methylthiophen-2-amine structure
Product name:3-Methylthiophen-2-amine
CAS No:124701-06-0
MF:C5H7NS
MW:113.180779695511
MDL:MFCD18415440
CID:1090781
PubChem ID:14536436

3-Methylthiophen-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Methylthiophen-2-amine
    • 124701-06-0
    • AKOS006222753
    • 2-amino-3-methylthiophene
    • CS-0443266
    • SCHEMBL2043951
    • methyl aminothiophene
    • DTXSID90561418
    • EN300-2953953
    • PPFLOLZEHGQVQM-UHFFFAOYSA-N
    • MDL: MFCD18415440
    • Inchi: InChI=1S/C5H7NS/c1-4-2-3-7-5(4)6/h2-3H,6H2,1H3
    • InChI Key: PPFLOLZEHGQVQM-UHFFFAOYSA-N
    • SMILES: CC1=C(N)SC=C1

Computed Properties

  • Exact Mass: 113.02992040g/mol
  • Monoisotopic Mass: 113.02992040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 65.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3Ų
  • XLogP3: 1.6

3-Methylthiophen-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90956-500MG
3-methylthiophen-2-amine
124701-06-0 95%
500MG
¥ 2,864.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90956-100MG
3-methylthiophen-2-amine
124701-06-0 95%
100MG
¥ 1,075.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90956-1G
3-methylthiophen-2-amine
124701-06-0 95%
1g
¥ 4,290.00 2023-03-31
Alichem
A169005810-1g
3-Methylthiophen-2-amine
124701-06-0 95%
1g
$778.26 2023-09-03
Enamine
EN300-2953953-1g
3-methylthiophen-2-amine
124701-06-0
1g
$0.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90956-500mg
3-methylthiophen-2-amine
124701-06-0 95%
500mg
¥2864.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90956-500.0mg
3-methylthiophen-2-amine
124701-06-0 95%
500.0mg
¥2864.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90956-100mg
3-methylthiophen-2-amine
124701-06-0 95%
100mg
¥1076.0 2024-04-25
Ambeed
A489056-250mg
3-Methylthiophen-2-amine
124701-06-0 95+%
250mg
$356.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB90956-5G
3-methylthiophen-2-amine
124701-06-0 95%
5g
¥ 12,870.00 2023-03-31

Additional information on 3-Methylthiophen-2-amine

Research Brief on 3-Methylthiophen-2-amine (CAS: 124701-06-0): Recent Advances and Applications in Chemical Biology and Pharmaceuticals

3-Methylthiophen-2-amine (CAS: 124701-06-0) is a heterocyclic amine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its thiophene ring structure and methyl substitution, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) targeting compounds. This research brief aims to synthesize the latest findings and highlight the compound's emerging roles in these areas.

One of the most notable applications of 3-Methylthiophen-2-amine is its incorporation into kinase inhibitor scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of selective JAK2 inhibitors, which are critical for treating myeloproliferative neoplasms. The researchers utilized 3-Methylthiophen-2-amine as a core building block to enhance binding affinity and selectivity, achieving nanomolar potency against JAK2 while minimizing off-target effects. This work underscores the compound's value in precision medicine approaches.

In the realm of antimicrobial research, 3-Methylthiophen-2-amine has shown promise as a precursor for novel antibacterial agents. A recent patent application (WO2023051234) disclosed a series of thiophene-2-amine derivatives, including 3-Methylthiophen-2-amine, that exhibit potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy studies. These findings open new avenues for combating antibiotic-resistant pathogens.

The compound's potential in CNS drug development has also been explored. Neuropharmacological studies have identified 3-Methylthiophen-2-amine derivatives as modulators of serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes. A 2024 publication in ACS Chemical Neuroscience reported that structurally optimized analogs demonstrate antidepressant-like effects in rodent models, with improved blood-brain barrier permeability compared to existing therapeutics. This research highlights the compound's potential for treating mood disorders with fewer side effects.

From a synthetic chemistry perspective, recent advances have improved the accessibility of 3-Methylthiophen-2-amine. A green chemistry approach published in Organic Process Research & Development (2023) described a catalytic amination protocol that reduces waste generation and improves yield (up to 85%) compared to traditional methods. This development is particularly significant for scaling up production while adhering to increasingly stringent environmental regulations in pharmaceutical manufacturing.

Looking forward, the versatility of 3-Methylthiophen-2-amine continues to inspire innovative applications. Ongoing research is exploring its use in covalent inhibitor design, where its amine functionality can serve as an attachment point for reactive warheads. Additionally, its potential in radiopharmaceuticals is being investigated, with preliminary studies showing favorable labeling characteristics for positron emission tomography (PET) tracers. As these applications mature, 3-Methylthiophen-2-amine is poised to remain a valuable tool in medicinal chemistry and drug discovery pipelines.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:124701-06-0)3-Methylthiophen-2-amine
A1043148
Purity:99%
Quantity:250mg
Price ($):320.0